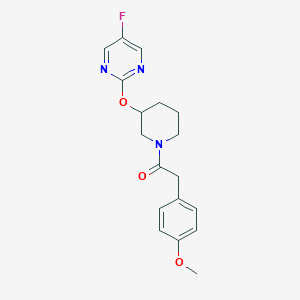
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being developed as a potential treatment for B-cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioequivalence
Research has focused on evaluating the pharmacokinetics and bioequivalence of fluoropyrimidine derivatives, such as S-1, an oral anticancer fluoropyrimidine formulation consisting of tegafur, 5-chloro-2,4-dihydroxypyridine, and potassium oxonate. A study aimed to evaluate the pharmacokinetics and bioequivalence of a newly developed generic formulation of S-1 in Chinese cancer patients compared with the branded reference formulation, showing similar pharmacokinetics with one dose (40 mg/m^2) in Chinese cancer patients and indicating that both formulations are well tolerated (Zhuang et al., 2013).
Clinical Trials and Treatment Efficacy
Numerous clinical trials have investigated the efficacy of fluoropyrimidine-based chemotherapy, such as capecitabine and S-1, in treating various cancers. For instance, a phase III trial investigated the effect of S-1 versus surgery alone in stage II or III gastric cancer, confirming that postoperative adjuvant therapy with S-1 significantly improves overall survival and relapse-free survival in patients who had undergone D2 gastrectomy (Sasako et al., 2011).
Drug Metabolism and Disposition
The disposition and metabolism of fluoropyrimidine derivatives have been the subject of pharmacological studies to understand their metabolic pathways and identify potential metabolites. For example, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provided insights into the drug's metabolic pathways, showing extensive metabolism and elimination primarily via the feces (Renzulli et al., 2011).
Pharmacogenetic Predictors of Chemotherapy Toxicity
Research has also focused on identifying pharmacogenetic predictors of toxicity in fluoropyrimidine-based chemotherapy. For example, a study highlighted the clinical significance of pharmacogenetic variants in genes like DPYD, TYMS, CDA, and MTHFR as predictors of fluoropyrimidine toxicity, underscoring the importance of considering genetic factors in chemotherapy planning and management (Loganayagam et al., 2013).
Propiedades
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-15-6-4-13(5-7-15)9-17(23)22-8-2-3-16(12-22)25-18-20-10-14(19)11-21-18/h4-7,10-11,16H,2-3,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJULRPBRSWZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
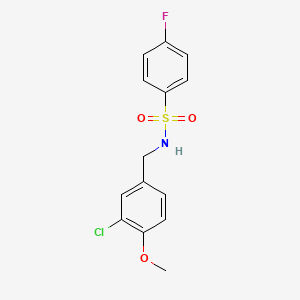
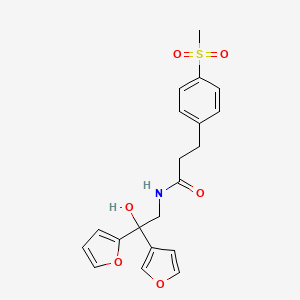
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)
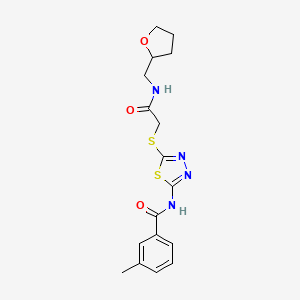
![2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide](/img/structure/B2362977.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
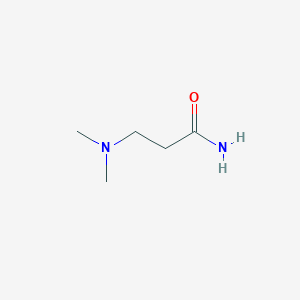
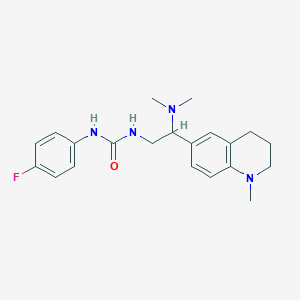
![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)
![6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B2362985.png)

![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
![6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)
